3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide
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Description
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Properties
The molecular structure of 5,6-Dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, a closely related compound, was studied for its unique T-shaped configuration and planarity. This study highlighted the molecule's rotational disorder and the interactions within its crystal structure, contributing to our understanding of benzimidazole derivatives' physical and chemical properties (Geiger & Isaac, 2014).
Coordination with Metal Ions
Research on the coordination environments of bis(benzimidazole) ligands, including 1-(5,6-dimethylbenzimidazolyl)-3-benzimidazolyl-2-thiapropane, for metal ions like Zn(II), Cd(II), Hg(II), and Ag(I) has provided insights into the potential applications of these compounds in metal binding and molecular recognition processes (Matthews et al., 1998).
Catalytic Applications
A study on catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids evaluated their antimicrobial and antioxidant activities. This research suggests the potential application of benzimidazole derivatives in developing biologically active compounds for pharmaceutical and biochemical applications (Sindhe et al., 2016).
Synthesis and Cytotoxicity
Research into the synthesis of dimethyl substituted benzimidazoles and their influence on cytotoxicity has provided insights into the potential application of these compounds in the development of chemotherapeutic agents (Hehir et al., 2008).
Green Chemistry Approaches
The green synthesis of benzimidazole derivatives, like the novel azo-linked 2-phenyl benzimidazoles, using ionic liquids, represents an environmentally friendly approach in chemical synthesis, highlighting the application of benzimidazole derivatives in sustainable chemistry practices (Nikpassand & Pirdelzendeh, 2016).
Properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)propanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-8-5-10-11(6-9(8)2)15(7-14-10)4-3-12(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUXYRZPTWFQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.